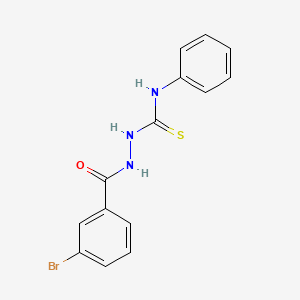

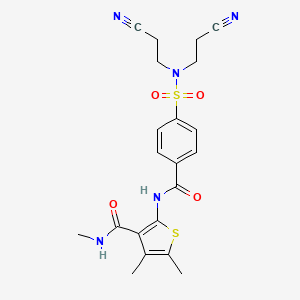

![molecular formula C20H19ClFN3O2 B2832125 N-(3-氯-4-氟苯基)-5-甲基-11-氧代-5,6,7,8,9,11-六氢-5aH-嘧啶并[2,1-b]喹唑啉-3-甲酰胺 CAS No. 1574596-17-0](/img/structure/B2832125.png)

N-(3-氯-4-氟苯基)-5-甲基-11-氧代-5,6,7,8,9,11-六氢-5aH-嘧啶并[2,1-b]喹唑啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a quinazoline derivative . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties, and many of them are approved for antitumor clinical use . They are often used in targeted therapy directed at specific molecular pathways .

Synthesis Analysis

The synthesis of quinazoline derivatives is a topic of ongoing research. They are often synthesized by adopting green chemistry principles . An improved three-step process for the synthesis of gefitinib, a quinazoline derivative, from readily available starting material has been discussed . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .Molecular Structure Analysis

Quinazoline derivatives, including “N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide”, have a complex molecular structure. The character of these compounds depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, the compounds 2,3-di(thio-4-chlorophenyl)quinoxaline and N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine showed high inhibition activity on Gram-negative bacterium (E. coli) at a concentration of 8 µg/mL .科学研究应用

酪氨酸激酶抑制剂

- 研究表明,某些喹唑啉,包括与指定化合物相关的结构,是表皮生长因子受体(EGFR)的酪氨酸激酶活性的高效抑制剂 (Rewcastle 等,1996)。鉴于 EGFR 在多种类型癌细胞的生长和增殖中起着至关重要的作用,该活性在癌症研究的背景下具有重要意义。

血小板活化因子拮抗剂

- 已发现与指定分子相关的化合物的一类,N-[(杂芳基)烷基]吡啶并[2,1-b]喹唑啉,可以抑制血小板活化因子 (PAF) 与其在狗血小板上的受体的结合,表明在受 PAF 影响的疾病中具有潜在的治疗用途 (Tilley 等,1988)。

抗过敏剂

- 吡啶并[2,1-b]喹唑啉的一些衍生物已显示出抗过敏特性,可能为过敏治疗提供治疗选择 (Strojny 等,1984)。

潜在的光催化活性衍生物

- 某些吡啶并喹唑啉衍生物的霍夫曼反应,包括与指定化合物相似的结构,可以产生光催化活性衍生物,这可能有助于开发新的优良光催化剂 (Gao 等,2020)。

癌症中的成像应用

- 喹唑啉衍生物已被探索用于标记锝和铼配合物,可能作为癌症诊断中 EGFR-TK 成像的生物标记 (Fernandes 等,2008)。

新型喹唑啉酮衍生物的合成

- 新型含氟喹唑啉酮衍生物的合成及其作为潜在抗菌剂的评估突出了这些化合物的多功能性和潜在应用范围 (Desai 等,2013)。

抗肿瘤剂的水溶性类似物

- 增加喹唑啉-4-酮抗肿瘤剂(例如 CB30865)的水溶性的努力导致了更多水溶性类似物的合成,它们保留了其生化特性,并且在某些情况下显示出更高的细胞毒性 (Bavetsias 等,2002)。

抗癌活性的分子对接研究

- 某些喹唑啉衍生物的分子对接研究表明它们具有抗癌活性,与微管蛋白异二聚体结合,并且对癌细胞系具有显着的细胞毒性 (Mphahlele 等,2017)。

作用机制

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase affects the modulation of growth factor signaling . This leads to a decrease in the proliferation of cancer cells that overexpress EGFR .

Pharmacokinetics

Similar compounds like gefitinib are administered orally and are metabolized primarily in the liver .

Result of Action

The inhibition of EGFR tyrosine kinase by this compound leads to a decrease in the proliferation of cancer cells that overexpress EGFR . This can lead to a reduction in tumor size and potentially slow the progression of the disease .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other medications can affect the compound’s metabolism and excretion, potentially altering its efficacy and toxicity .

未来方向

The future directions of research on “N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” and other quinazoline derivatives are promising. They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Moreover, anilino quinazoline-based PET probes have been developed and demonstrated to be a powerful non-invasive imaging tool for differentiating EGFR mutation status and stratifying NSCLC patients for EGFR-TKI treatment . These results motivate further investigation of the cancer treatment efficacy of non-radioactive F-MPG and its analogue .

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O2/c1-24-17-10-12(19(26)23-13-6-8-16(22)15(21)11-13)5-7-14(17)20(27)25-9-3-2-4-18(24)25/h5-8,10-11,18H,2-4,9H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYXCTRIZVEPFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

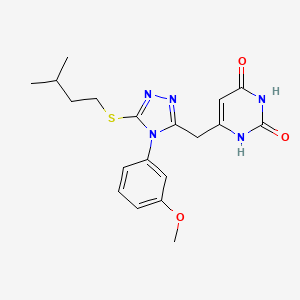

![3,5-Dimethyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2832049.png)

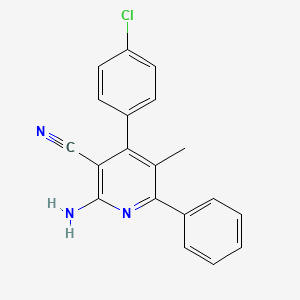

![(E)-2-[(E)-1-cyano-2-(diethylamino)ethenyl]sulfonyl-3-(diethylamino)prop-2-enenitrile](/img/structure/B2832050.png)

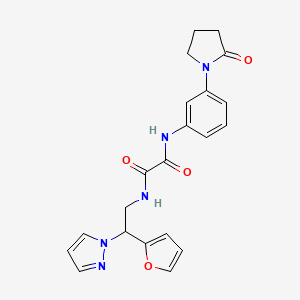

![3-(4-Fluorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2832053.png)

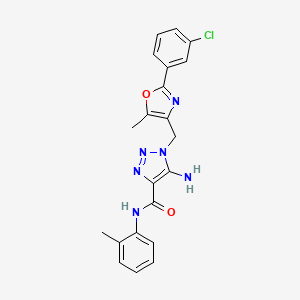

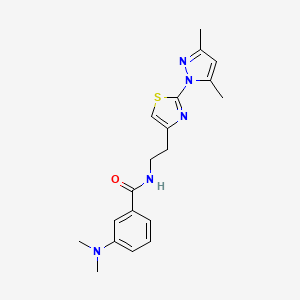

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-phenylpyrrolidin-1-yl)methanone](/img/structure/B2832055.png)

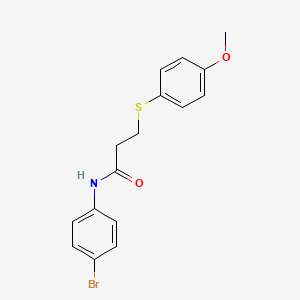

![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2832064.png)

![2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2832065.png)